molecular formula C23H18FN3O3 B12181841 N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12181841
M. Wt: 403.4 g/mol
InChI Key: XLZCPRYYESHXBS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a quinazoline core structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable methoxy-substituted benzene derivative.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group or the methoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine:

  • Explored as a potential therapeutic agent for various diseases due to its biological activities.
  • Studied for its potential use in drug delivery systems.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes, leading to its observed biological activities.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in therapeutic effects.

    Signal Transduction Pathways: The compound may influence various signal transduction pathways, affecting cellular functions and responses.

Comparison with Similar Compounds

  • N-(4-fluorobenzyl)-N’-(2-methoxyphenyl)urea
  • (4-((4-Fluorobenzyl)oxy)-2-methoxyphenyl)methanol
  • N-(4-fluorobenzyl)-2-methoxy-5-nitrobenzamide

Comparison:

  • N-(4-fluorobenzyl)-N’-(2-methoxyphenyl)urea: Similar in structure but differs in the presence of a urea group instead of the quinazoline core.
  • (4-((4-Fluorobenzyl)oxy)-2-methoxyphenyl)methanol: Similar in the presence of the fluorobenzyl and methoxyphenyl groups but lacks the quinazoline core.
  • N-(4-fluorobenzyl)-2-methoxy-5-nitrobenzamide: Similar in the presence of the fluorobenzyl and methoxyphenyl groups but contains a nitro group and lacks the quinazoline core.

The uniqueness of N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups and the quinazoline core, which may contribute to its distinct biological activities and applications.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H18FN3O3/c1-30-21-5-3-2-4-20(21)27-14-26-19-12-16(8-11-18(19)23(27)29)22(28)25-13-15-6-9-17(24)10-7-15/h2-12,14H,13H2,1H3,(H,25,28)

InChI Key

XLZCPRYYESHXBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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